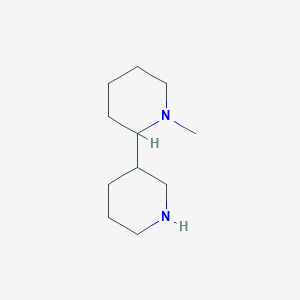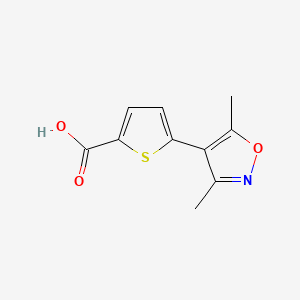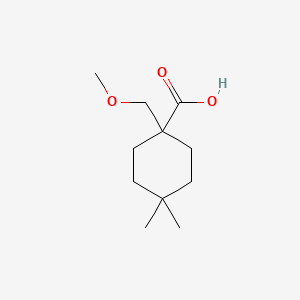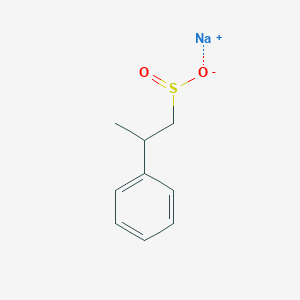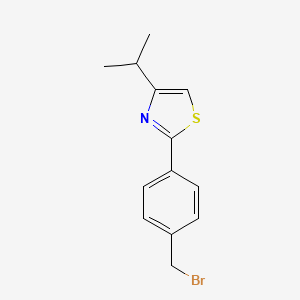
4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylfuran-3-carboxylic acid with cyanuric chloride in the presence of a base, such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
Substitution Products: Various substituted triazines depending on the nucleophile used.
Oxidation Products: Furanones or other oxidized derivatives.
Reduction Products: Tetrahydrofuran derivatives.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
科学的研究の応用
4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways would vary based on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
4-Chloro-6-(2-furyl)-1,3,5-triazin-2-amine: Similar structure but with a furan ring instead of a methylfuran.
4-Chloro-6-(2-thienyl)-1,3,5-triazin-2-amine: Contains a thiophene ring instead of a furan ring.
4-Chloro-6-(2-pyridyl)-1,3,5-triazin-2-amine: Features a pyridine ring instead of a furan ring.
Uniqueness
4-Chloro-6-(2-methylfuran-3-YL)-1,3,5-triazin-2-amine is unique due to the presence of the methylfuran moiety, which can impart different electronic and steric properties compared to other similar compounds
特性
分子式 |
C8H7ClN4O |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
4-chloro-6-(2-methylfuran-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H7ClN4O/c1-4-5(2-3-14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13) |
InChIキー |
KSHRYAQPAKSNFW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CO1)C2=NC(=NC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


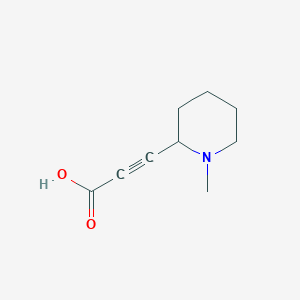
![{[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13155111.png)

methanol](/img/structure/B13155118.png)
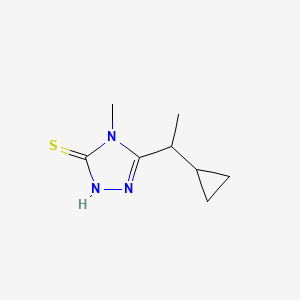
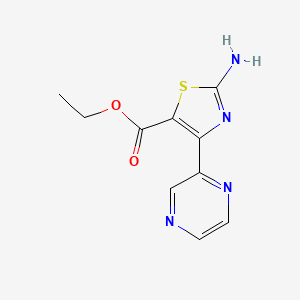

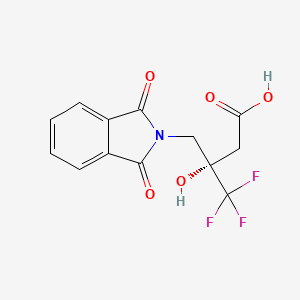
![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
